molecular formula C12H11NO B1267737 1-benzylpyridin-2(1H)-one CAS No. 1753-62-4

1-benzylpyridin-2(1H)-one

Cat. No.: B1267737
CAS No.: 1753-62-4
M. Wt: 185.22 g/mol
InChI Key: MYZVUSAIFXIGNC-UHFFFAOYSA-N
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Description

1-Benzylpyridin-2(1H)-one is a heterocyclic compound featuring a pyridine ring fused with a benzyl group and a ketone functional group

Scientific Research Applications

1-Benzylpyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

While the specific mechanism of action for 1-benzylpyridin-2(1H)-one is not explicitly stated in the literature, it is known that imidazole derivatives show a broad range of biological activities . Docking analyses suggest that binding to certain protein pockets could be a potential mechanism of action underlying the biological activity of related compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzylpyridin-2(1H)-one can be synthesized through several methods. One common approach involves the reaction of 2-pyridone with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: 1-benzyl-2-hydroxypyridine.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

    2-Benzylpyridine: Similar structure but lacks the ketone group.

    1-Benzyl-3-pyridinone: Similar structure with the ketone group at a different position.

    Benzylpyridinium salts: Structurally related compounds with different functional groups.

Uniqueness: 1-Benzylpyridin-2(1H)-one is unique due to the presence of both the benzyl group and the ketone functional group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

1-benzylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-12-8-4-5-9-13(12)10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZVUSAIFXIGNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30288177
Record name 1-Benzyl-2(1H)-pyridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1753-62-4
Record name 1753-62-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54572
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzyl-2(1H)-pyridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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